

# Ethyl cinnamate-d7 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Ethyl cinnamate-d7	
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# An In-depth Technical Guide to Ethyl Cinnamated7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Ethyl cinnamate-d7**, a deuterated analog of the naturally occurring ester, ethyl cinnamate. This document is intended for professionals in research and development who require detailed data on this compound for its application as an internal standard in quantitative analytical methodologies.

### **Core Compound Data**

**Ethyl cinnamate-d7** is a stable isotope-labeled version of ethyl cinnamate, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of ethyl cinnamate. Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variations in the analytical process.

Quantitative data for **Ethyl cinnamate-d7** and its non-deuterated parent compound are summarized below.



Property	Value	Notes
Compound Name	Ethyl cinnamate-d7	Phenyl-d5, Ethyl-d2
Molecular Weight	183.26 g/mol	
Molecular Formula	C11H5D7O2	
CAS Number	Not readily available	A specific CAS number for the d7 isotopologue is not widely listed.
Parent Compound	Ethyl (E)-cinnamate	
Parent CAS Number	103-36-6 or 4192-77-2	Refers to the non-deuterated trans-isomer.
Isotopic Purity	Typically ≥98%	Varies by supplier.

## **Application in Quantitative Analysis**

The primary application of **Ethyl cinnamate-d7** is as an internal standard (IS) for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis, particularly in complex matrices such as plasma, tissue homogenates, and environmental samples. By adding a known quantity of **Ethyl cinnamate-d7** to a sample, the concentration of the endogenous or exogenous ethyl cinnamate can be determined with high accuracy and precision. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference, while their co-eluting chromatographic behavior corrects for matrix effects and variations in sample recovery.

### **Experimental Protocols**

The following is a representative protocol for the quantification of ethyl cinnamate in a biological matrix (e.g., plasma) using **Ethyl cinnamate-d7** as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

#### **Preparation of Stock and Working Solutions**

 Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve pure ethyl cinnamate in methanol.



- Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Ethyl cinnamate-d7 in methanol.
- Calibration Standards: Perform serial dilutions of the analyte stock solution with a 50:50 methanol:water mixture to create a series of calibration standards at concentrations spanning the expected sample range (e.g., 1-1000 ng/mL).
- Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution in acetonitrile to a fixed concentration.

### **Sample Preparation (Protein Precipitation)**

- Pipette 100  $\mu$ L of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
- Add 25 μL of the Internal Standard Working Solution to each tube and vortex briefly.
- Add 300 μL of cold acetonitrile to each tube to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully transfer the supernatant to a clean HPLC vial.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.
- Reconstitute the dried extract in 100 μL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and inject into the LC-MS/MS system.

#### **LC-MS/MS Conditions**

• LC System: A high-performance liquid chromatography (UHPLC/HPLC) system.



- Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 μm, 2.1 x 100 mm)
  is suitable.[1]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient: A suitable gradient should be developed to ensure chromatographic separation of ethyl cinnamate from matrix interferences.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both ethyl cinnamate and Ethyl cinnamate-d7.

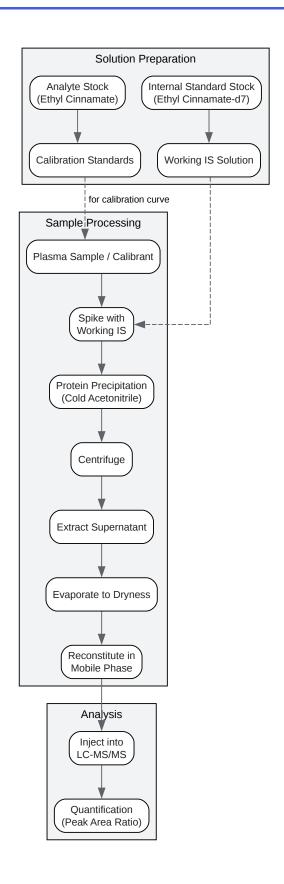
#### **Data Analysis**

- Integrate the peak areas for the selected MRM transitions for both the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of ethyl cinnamate in the unknown samples by interpolating their peak area ratios from the calibration curve.

## **Workflow and Pathway Diagrams**

The following diagrams illustrate the logical flow of the experimental process.

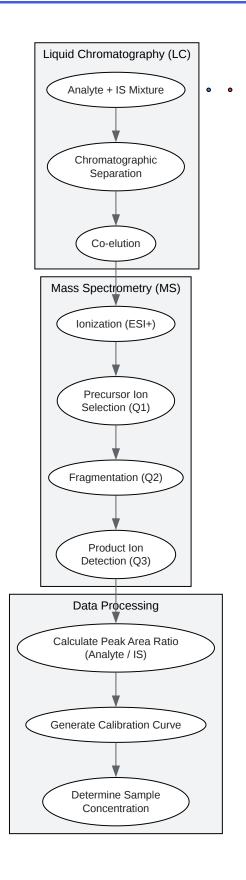




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Caption: Quantitative analysis workflow using **Ethyl Cinnamate-d7** as an internal standard.





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Caption: Logical relationship of the Isotope Dilution Mass Spectrometry (IDMS) process.



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#### References

- 1. benchchem.com [benchchem.com]
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